molecular formula C12H16ClNS B6215477 [(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2742623-83-0

[(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B6215477
CAS No.: 2742623-83-0
M. Wt: 241.8
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Description

(2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is a chemical compound with a unique structure that includes a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via an alkylation reaction using a suitable alkyl halide.

    Amination: The amine group is introduced through a reductive amination reaction, where the intermediate ketone is reacted with methylamine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
  • (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
  • (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride

Uniqueness

(2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is unique due to its specific substitution pattern and the presence of the benzothiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2742623-83-0

Molecular Formula

C12H16ClNS

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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